3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl bromide
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Overview
Description
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl bromide is a chemical compound with the molecular formula C10H6Br2F6O2 It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzyl bromide core
Preparation Methods
The synthesis of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl bromide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-hydroxybenzyl bromide and 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydroxide to facilitate the etherification process.
Reaction Steps: The hydroxyl group of 3-bromo-4-hydroxybenzyl bromide reacts with 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol to form the desired product. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield alcohols or other reduced derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions.
Scientific Research Applications
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl bromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorine and bromine atoms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl bromide involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong interactions with biological molecules, potentially affecting their function. The compound may act as an inhibitor or modulator of enzyme activity, depending on the specific target and pathway involved .
Comparison with Similar Compounds
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl bromide can be compared with similar compounds such as:
4-(Trifluoromethyl)benzyl bromide: This compound has a similar structure but lacks the additional bromine and trifluoromethoxy groups.
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine: This compound contains a chlorine atom instead of a bromine atom and an amine group instead of a bromide group.
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine: This compound is similar but contains an amine group instead of a bromide group
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H6Br2F6O2 |
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Molecular Weight |
431.95 g/mol |
IUPAC Name |
2-bromo-4-(bromomethyl)-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene |
InChI |
InChI=1S/C10H6Br2F6O2/c11-4-5-1-2-7(6(12)3-5)19-9(14,15)8(13)20-10(16,17)18/h1-3,8H,4H2 |
InChI Key |
RJZLASBPIGDUGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Br)OC(C(OC(F)(F)F)F)(F)F |
Origin of Product |
United States |
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